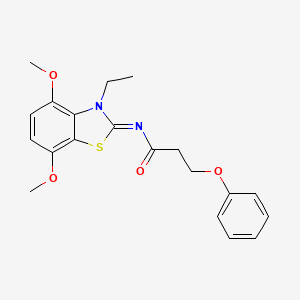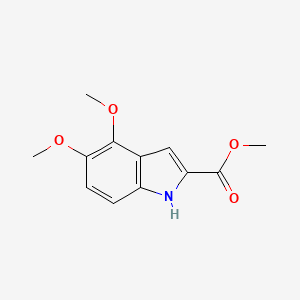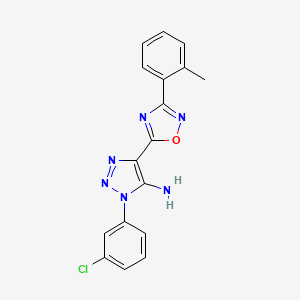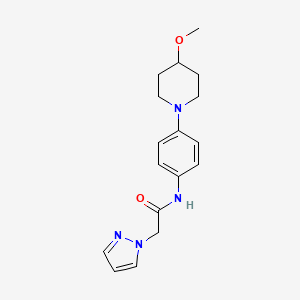
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide, also known as EDP, is a chemical compound that has been studied for its potential applications in scientific research. EDP is a derivative of benzothiazole and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes and signaling pathways in cells. In cancer cells, N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide has been shown to induce apoptosis by activating the caspase pathway. In neurons, N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide has been shown to protect against oxidative stress by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
Studies have shown that N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide has a range of biochemical and physiological effects, including anti-cancer, neuroprotective, and antimicrobial properties. N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide can be difficult to synthesize, which may limit its availability for certain experiments.
Orientations Futures
There are several future directions for research on N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide. One area of interest is its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases. Another area of interest is its potential as a tool for studying the mechanisms of apoptosis and oxidative stress in cells. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide and its potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide involves the reaction of 3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-amine with 3-phenoxypropionyl chloride in the presence of a base. The reaction yields N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide as a yellow solid with a high purity.
Applications De Recherche Scientifique
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and medicinal chemistry. In cancer research, N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide has shown promising results as an anti-cancer agent, with studies showing its ability to induce apoptosis in cancer cells. In neuroscience, N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide has been studied for its potential use as a neuroprotective agent, with studies showing its ability to protect neurons from oxidative stress. In medicinal chemistry, N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide has been studied for its potential as a drug candidate, with studies showing its ability to inhibit the growth of certain bacteria and fungi.
Propriétés
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-4-22-18-15(24-2)10-11-16(25-3)19(18)27-20(22)21-17(23)12-13-26-14-8-6-5-7-9-14/h5-11H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJMLOFNPGKNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)CCOC3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2665852.png)


![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2665858.png)
![ethyl 2-(2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2665860.png)


![N-(3-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2665864.png)

![2-({5-[4-(Tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone](/img/structure/B2665868.png)


